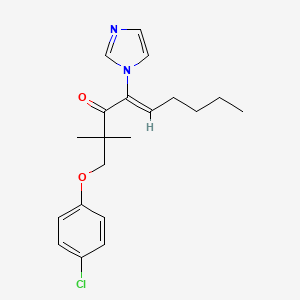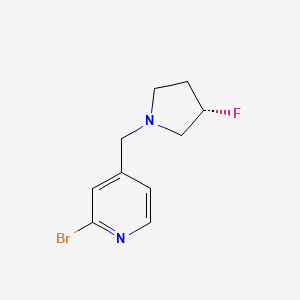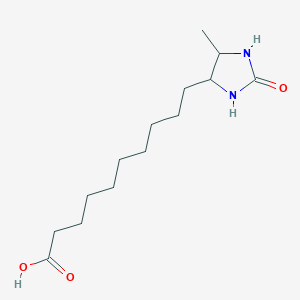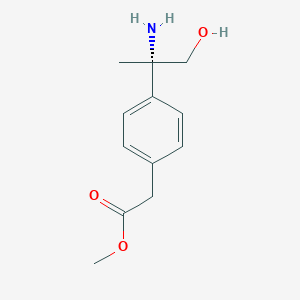![molecular formula C7H6N4O B15219472 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde CAS No. 279251-06-8](/img/structure/B15219472.png)
1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde is an organic compound belonging to the class of biimidazoles Biimidazoles are heterocyclic compounds containing two imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde typically involves the condensation of imidazole derivatives under controlled conditions. One common method is the reaction of 2,4-diaminoimidazole with formylating agents such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures to facilitate the formation of the biimidazole structure.
Industrial Production Methods: Industrial production of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aldehyde group in 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of imine or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol, room temperature to mild heating.
Major Products:
Oxidation: Carboxylic acids, oxidized biimidazole derivatives.
Reduction: Reduced biimidazole derivatives.
Substitution: Imine derivatives, thioether derivatives.
Aplicaciones Científicas De Investigación
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activities.
Pathways Involved: It may inhibit or activate specific biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde can be compared with other biimidazole derivatives:
Similar Compounds: 4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-biimidazole], 5,5’-Diazido-4,4’-dinitro-1H,1’H-[2,2’-biimidazole].
Uniqueness: Unlike other biimidazole derivatives, 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde possesses an aldehyde functional group, which imparts unique reactivity and potential for further chemical modifications.
Propiedades
Número CAS |
279251-06-8 |
|---|---|
Fórmula molecular |
C7H6N4O |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6N4O/c12-3-5-1-9-7(11-5)6-2-8-4-10-6/h1-4H,(H,8,10)(H,9,11) |
Clave InChI |
ZCWOUYHXVKLQOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)C2=CN=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)


![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)


